Product packaging for 8-Bromo-acenaphtho[1,2-b]quinoxaline(Cat. No.:)

8-Bromo-acenaphtho[1,2-b]quinoxaline

Cat. No.: B12813149
M. Wt: 333.2 g/mol
InChI Key: KMHGVXNZXRXUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-acenaphtho[1,2-b]quinoxaline is a functionalized heterocyclic compound of significant interest in advanced materials and medicinal chemistry research. This brominated derivative serves as a key synthetic intermediate, leveraging the electron-deficient nature and planar geometry of the acenaphtho[1,2-b]quinoxaline core. The bromine atom at the 8-position provides a reactive handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the development of novel π-conjugated systems. The parent acenaphtho[1,2-b]quinoxaline scaffold is recognized as an effective electron-transporting unit. Researchers have incorporated it into low band-gap polymers and small molecules for organic electronic devices, where its properties contribute to high open-circuit voltages and power conversion efficiencies in polymer solar cells . Furthermore, quinoxaline derivatives demonstrate a capacity to adsorb onto metal surfaces and have been investigated as effective corrosion inhibitors for mild steel in acidic media, with the inhibition efficiency linked to their molecular structure and electron density . In the life sciences, the acenaphtho[1,2-b]quinoxaline structure is a privileged scaffold in drug discovery. Derivatives have shown promising in vitro cytotoxic activity against a range of human tumor cell lines, including breast, liver, and cervical cancers, making them candidates for the development of new anti-tumor agents . This product is intended for research purposes as a building block in the synthesis of more complex organic materials, ligands, and bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H9BrN2 B12813149 8-Bromo-acenaphtho[1,2-b]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H9BrN2

Molecular Weight

333.2 g/mol

IUPAC Name

8-bromoacenaphthyleno[1,2-b]quinoxaline

InChI

InChI=1S/C18H9BrN2/c19-13-8-3-9-14-18(13)21-17-12-7-2-5-10-4-1-6-11(15(10)12)16(17)20-14/h1-9H

InChI Key

KMHGVXNZXRXUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C(=CC=C5)Br)N=C4C3=CC=C2

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 8-Bromo-acenaphtho[1,2-b]quinoxaline, the ¹H NMR spectrum would display a series of signals in the aromatic region. The introduction of a bromine atom at the 8-position would break the molecule's symmetry, resulting in a more complex spectrum compared to the unsubstituted parent compound. Each proton would exhibit a unique chemical shift (δ) and coupling pattern (multiplicity) based on its electronic environment and proximity to neighboring protons. The integration of these signals would confirm the presence of the correct number of protons.

Although specific experimental data for this compound is not available, analysis of related quinoxaline (B1680401) derivatives shows that aromatic protons typically resonate in the range of δ 7.0-9.5 ppm. acgpubs.orgchemicalbook.com

Table 1: Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity

Note: Specific assignments require experimental data which is not currently available in the cited literature.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A ¹³C NMR spectrum for this compound would show a distinct signal for each unique carbon atom in the structure. The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbon atom directly bonded to the bromine (C-8) would be significantly influenced by the halogen's electronegativity, and its chemical shift would be a key indicator for confirming the substitution site. The chemical shifts for carbons in related quinoxaline structures typically appear between δ 100-165 ppm. acs.orgacgpubs.org

Table 2: Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Aromatic-C Data not available

Note: Specific assignments require experimental data which is not currently available in the cited literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₈H₉BrN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula. The presence of bromine would be readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected at approximately m/z 332 and 334, respectively. The fragmentation pattern would likely involve the loss of the bromine atom and subsequent cleavage of the quinoxaline or acenaphtho rings. While specific fragmentation data for the 8-bromo isomer is not documented, the parent acenaphtho[1,2-b]quinoxaline (B1266190) shows a molecular ion peak at m/z 254. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinoxaline and aromatic rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound, a conjugated aromatic system, would show several absorption bands corresponding to π→π* transitions. Studies on the parent acenaphtho[1,2-b]quinoxaline and related derivatives show strong absorptions in the UV and visible regions of the spectrum. acs.orgacademicjournals.orgresearchgate.net The position and intensity of the maximum absorption peaks (λₘₐₓ) are sensitive to the electronic structure and solvent polarity. The introduction of the bromo group, an auxochrome, would be expected to cause a shift in the absorption bands (either a bathochromic or hypsochromic shift) compared to the unsubstituted parent compound.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule after it absorbs light. Many acenaphtho[1,2-b]quinoxaline derivatives are known to be fluorescent. acs.org The PL spectrum of the 8-bromo derivative would reveal its emission wavelength maxima and quantum efficiency. These properties are highly dependent on the molecular structure and the nature of the substituent. The bromine atom, due to the "heavy atom effect," could potentially influence the emission properties by promoting intersystem crossing, which might decrease fluorescence intensity and favor phosphorescence. acs.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine optimized geometries, molecular orbital energies, and other key electronic parameters. For related quinoxaline (B1680401) derivatives, DFT calculations have been successfully performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve reliable results. researchgate.net

Molecular Geometry Optimization and Confirmation of Energy Minima

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, vibrational frequency analysis was used after optimization to confirm that the structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. nih.gov A similar procedure would be applied to 8-Bromo-acenaphtho[1,2-b]quinoxaline to establish its stable, planar conformation, which is characteristic of this fused aromatic system.

Prediction and Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's stability and the energy required for electronic excitation. researchgate.net

DFT calculations performed on a series of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives, including the related 9-Bromo-acenaphtho[1,2-b]quinoxaline, revealed that the electron-rich regions of the HOMO are primarily localized on the quinoxaline moiety. researchgate.netbohrium.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a key factor in designing materials for organic electronics.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Acenaphtho[1,2-b]quinoxaline -5.8 -3.8 2.0
9,10-Dichloroacenaphtho[1,2-b]quinoxaline -6.1 -4.0 2.1

Correlation of Electronic Structure with Experimental Observations (e.g., Electrochemical Properties, Corrosion Inhibition)

The electronic parameters derived from DFT calculations can be directly correlated with experimentally observed properties. For instance, the parent compound, acenaphtho[1,2-b]quinoxaline, has been investigated as a corrosion inhibitor for mild steel. researchgate.netbohrium.com Theoretical parameters such as a high HOMO energy (indicating a greater tendency to donate electrons to the metal's empty d-orbitals) and a low LUMO energy (facilitating electron acceptance from the metal) are associated with enhanced inhibition efficiency. Computational analysis of the molecular electrostatic potential (MEP) can further identify the regions of the molecule most likely to interact with a metal surface.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is particularly effective for simulating UV-visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.net

Studies on the parent acenaphtho[1,2-b]quinoxaline have utilized UV-visible spectrophotometry to analyze its electronic absorption spectra in various solvents. researchgate.net TD-DFT calculations would complement such experimental data by assigning specific absorption bands to electronic transitions, such as π → π* or n → π* transitions, providing a detailed understanding of the molecule's photophysical behavior. This is crucial for applications in fields like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Advanced Quantum Chemical Calculations (e.g., ORCA program with specific functionals and basis sets)

For more complex or higher accuracy calculations, specialized quantum chemistry software packages like ORCA are often employed. These programs offer a wide array of advanced functionals and basis sets that can be tailored to the specific system under investigation. However, specific studies utilizing the ORCA program or other advanced computational packages for this compound were not identified in the search results.

Computational Modeling for Elucidating Structure-Property Relationships

For example, research on dicyanopyrazinoquinoxalines has used computational methods to establish structure-property relationships, correlating the molecular structure with thermal stability and solid-state packing arrangements. nih.gov A similar approach for this compound would involve comparing its calculated properties (e.g., HOMO-LUMO gap, dipole moment, charge distribution) with those of the unsubstituted parent compound and other halogenated isomers to elucidate the specific influence of the bromine atom at the 8-position. This understanding is vital for the rational design of new materials with tailored optical, electronic, or biological functions.

Research Applications and Functional Explorations

Applications in Organic Electronics and Optoelectronic Devices

The rigid, π-conjugated moiety of the acenaphtho[1,2-b]quinoxaline (B1266190) (ACQ) system serves as a robust electron-accepting core. acs.org This characteristic is fundamental to its application in optoelectronic devices, where the management of charge injection and transport is critical. acs.orgresearchgate.net The strategic placement of substituents, such as a bromo group, allows for the fine-tuning of electronic energy levels (HOMO/LUMO) and redox properties, which directly influence device performance. acs.orgnih.gov

Derivatives of acenaphtho[1,2-b]quinoxaline are prime candidates for the development of emitters in Organic Light-Emitting Diodes (OLEDs), especially those utilizing Thermally Activated Delayed Fluorescence (TADF). acs.orgnih.gov The TADF mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency (IQE) in OLEDs. acs.orgossila.com This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a key feature of donor-acceptor (D-A) type molecules. acs.org

In this context, the ACQ unit functions as the acceptor. Research on D-A-D type regioisomers synthesized from 5-bromoacenaphthylene-1,2-dione has demonstrated the viability of this scaffold. acs.org These molecules exhibit a sufficiently small ΔEST to facilitate efficient reverse intersystem crossing (rISC), the process responsible for up-converting non-emissive triplet excitons to emissive singlet excitons. acs.org One study reported a red TADF molecule based on an acenaphtho[1,2-b]quinoxaline acceptor that achieved a notable external quantum efficiency (EQE) of 7.4%, highlighting its potential as a dopant in red-emitting OLEDs. researchgate.netd-nb.info The performance of such emitters is highly dependent on the substitution pattern on the ACQ core, which influences the electronic structure and ultimately the device efficiency. acs.org For instance, two different regioisomers based on a bromo-substituted precursor yielded OLEDs with maximum EQEs of 7.4% and 12.6%, respectively, underscoring the critical role of isomerism. acs.org

Table 1: Optoelectronic Properties of Acenaphtho[1,2-b]quinoxaline-Based TADF Emitters Data derived from regioisomers synthesized using bromo-substituted precursors.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Max. EQE (%)
F1 -4.96-3.041.927.4%
F3 -4.93-3.041.8912.6%
Source: acs.org

The development of non-fullerene acceptors (NFAs) has significantly advanced the field of organic solar cells (OSCs). repec.org Quinoxaline-based molecules are considered excellent candidates for NFAs due to their strong electron-accepting nature, which can be tailored through chemical modification. nih.govresearchgate.net The electron-deficient quinoxaline (B1680401) core is a promising unit for designing unfused NFAs, which offer advantages like simpler synthesis and lower manufacturing costs. nih.govresearchgate.net

The acenaphtho[1,2-b]quinoxaline framework, particularly with an electron-withdrawing bromo substituent, fits the design criteria for high-performance NFAs. nih.govrsc.org These structures can help achieve low-lying HOMO energy levels, which is crucial for matching with common donor polymers, and can extend photon harvesting into the near-infrared region to increase photocurrent. researchgate.net Research on fluorinated quinoxaline-based NFAs has demonstrated power conversion efficiencies (PCEs) as high as 11.45% in binary as-cast devices and 17.81% in ternary devices, showcasing the potential of halogenated quinoxaline cores in efficient OSCs. nih.gov These findings suggest that 8-Bromo-acenaphtho[1,2-b]quinoxaline is a promising building block for next-generation NFAs. rsc.orgnih.gov

Quinoxaline derivatives are actively investigated as n-type (electron-transporting) materials for Organic Field-Effect Transistors (OFETs). researchgate.net Their suitability arises from the presence of electronegative nitrogen atoms, which helps to lower the LUMO energy level, facilitating efficient electron injection and transport. nih.gov The introduction of additional electron-withdrawing groups, such as bromine, can further enhance these n-type characteristics. nih.gov

Copolymers incorporating an acenaphtho[1,2-b]quinoxaline core have been synthesized and evaluated in OFETs. rsc.org These materials have demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org While this indicates p-type behavior, the inherent electron-deficient nature of the ACQ core suggests that with appropriate molecular design, it can function as an efficient n-type or ambipolar semiconductor. Studies on other quinoxaline derivatives have shown that the introduction of bromo groups can lead to low-lying LUMO levels (e.g., -3.29 to -3.43 eV) and good thermal stability, properties desirable for efficient electron transport materials (ETMs). nih.gov

The photophysical properties of acenaphtho[1,2-b]quinoxaline derivatives are governed by Intermolecular Charge Transfer (ICT) characteristics. researchgate.net In donor-acceptor architectures, the ACQ unit serves as the electron acceptor, and its electronic properties can be precisely controlled by substituents. acs.org The introduction of a bromo group, an electron-withdrawing substituent, can significantly modulate the ICT transitions. nih.gov

This modulation directly impacts the emission properties of the molecule. Well-separated HOMO and LUMO energy levels are indicative of efficient charge transfer and exciton (B1674681) formation, leading to characteristic emission profiles. acs.orgd-nb.info The position of the bromo substituent can influence the degree of charge transfer and the energy of the excited states, thereby tuning the emission color and efficiency. acs.org In some cases, strong interactions between the quinoxaline derivative and polar solvent molecules can lead to abnormal fluorescence (Fa), attributed to the formation of an excited-state complex, or exciplex, which is another manifestation of intermolecular charge transfer. researchgate.net

Role in Photoinitiating Systems for Radical Polymerization

Quinoxaline derivatives have been identified as a promising class of dyes for photoinitiating systems, which are used to trigger polymerization reactions upon exposure to light. researchgate.netmdpi.com These systems are crucial in applications like 3D printing and coatings. The quinoxaline scaffold is effective for designing photoinitiators that work with both UV and visible light. researchgate.net The this compound structure is particularly interesting in this context due to the "heavy atom effect." The presence of the bromine atom can enhance the efficiency of intersystem crossing from the initial singlet excited state to the longer-lived triplet excited state, which is often the key reactive state in photoinitiation. rsc.org

The function of quinoxaline-based dyes in many photoinitiating systems is based on a mechanism of Photoinduced Intermolecular Electron Transfer (PET). nih.gov The process generally occurs as follows:

Light Absorption: The photoinitiator (the acenaphtho[1,2-b]quinoxaline derivative) absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing (ISC): The molecule transitions from the singlet state to a more stable, longer-lived triplet state. As noted, the bromine atom in the 8-position is expected to facilitate this step.

Electron Transfer: In its excited triplet state, the quinoxaline derivative interacts with a co-initiator, typically an electron donor such as an amine. An electron is transferred from the donor to the excited photoinitiator. rsc.org

Radical Generation: This electron transfer event results in the formation of two radicals: a radical anion from the photoinitiator and a radical cation from the co-initiator. These highly reactive radical species then attack the monomer units (e.g., acrylates), initiating the chain reaction of radical polymerization. researchgate.net

Studies have confirmed that the electron transfer process for quinoxaline-based dyes often occurs via the triplet state, and the rate of polymerization can be directly related to the quantum yield of triplet state formation. rsc.org

Investigation of Photopolymerization Kinetics via Microcalorimetric Methods

The photopolymerization-initiating capabilities of acenaphthoquinoxaline derivatives have been a subject of significant interest, particularly for their potential use in modern technologies like dentistry and 3D printing. The kinetics of such polymerization reactions are crucial for determining the efficiency and suitability of a photoinitiator. Microcalorimetric methods, specifically photo-differential scanning calorimetry (photo-DSC), are standard techniques employed for these investigations.

Studies on related quinoxaline-based dyes show that they can act as effective photosensitizers in two-component initiating systems. These systems typically operate via a photoinduced intermolecular electron transfer (PET) mechanism. The quinoxaline derivative absorbs light and, in its excited state, interacts with a co-initiator (an electron donor) to generate free radicals, which then initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). The heat flow recorded during this exothermic process allows for the determination of key kinetic parameters, such as the rate of polymerization (Rp) and the quantum yield of the initiation. The efficiency of these systems is highly dependent on the chemical structure of the dye and the nature of the co-initiator.

Optimization of Photoinitiator Systems for Dental Applications

In the field of dentistry, there is a continuous search for photoinitiators that can serve as effective alternatives to the commonly used camphorquinone (B77051) (CQ). Acenaphthoquinoxaline derivatives have emerged as promising candidates. The goal is to develop systems that not only match the polymerization rate of CQ but also offer additional benefits, such as reduced heat generation during curing—a critical factor for patient safety and comfort—and improved homogeneity of the final polymer surface.

Research has focused on optimizing these systems by pairing various acenaphthoquinoxaline dyes with different co-initiators, including organic acids. This approach has the added advantage of potentially eliminating toxic aromatic amines that are often used as co-initiators in dental composites. Studies have demonstrated that certain acenaphthoquinoxaline-based systems can achieve a lower temperature increase during photopolymerization without compromising the curing time or the mechanical properties of the resulting polymer. The strong UV-range absorption of some acenaphthoquinoxalines also allows for the creation of colorless dental fillings, a significant aesthetic advantage.

Corrosion Inhibition Studies

The use of organic heterocyclic compounds as corrosion inhibitors for metals, particularly mild steel in acidic environments, is a well-established practice. Acenaphtho[1,2-b]quinoxaline has been identified as a novel and effective inhibitor. The presence of nitrogen heteroatoms, along with the extensive π-conjugation of the aromatic system, allows the molecule to strongly adsorb onto the metal surface, forming a protective barrier against corrosive agents.

Adsorption Mechanism on Metal Surfaces

The primary mechanism of corrosion inhibition by acenaphtho[1,2-b]quinoxaline involves its adsorption onto the metal surface. This process is influenced by the electronic structure of the inhibitor and the charge of the metal surface. Studies indicate that the adsorption of acenaphtho[1,2-b]quinoxaline on mild steel follows the Langmuir adsorption isotherm. This suggests the formation of a monolayer of the inhibitor on the metal. The adsorption is a complex process that can involve both physisorption (electrostatic interaction between the charged molecule and the metal) and chemisorption (coordinate bond formation through the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of iron). The presence of multiple functional groups and π-electrons provides numerous centers for adsorption.

Electrochemical Characterization (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are vital for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization studies on acenaphtho[1,2-b]quinoxaline have shown that it acts as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used in these studies. EIS data for mild steel in the presence of acenaphtho[1,2-b]quinoxaline typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration rises. The increase in Rct signifies a slower corrosion rate, while the decrease in Cdl is attributed to the gradual replacement of water molecules by the inhibitor molecules at the metal-solution interface, leading to a thicker protective layer.

Below is an interactive table summarizing typical electrochemical findings for acenaphtho[1,2-b]quinoxaline as a corrosion inhibitor.

ParameterObservation with Increasing Inhibitor ConcentrationInterpretation
Corrosion Current (Icorr) DecreasesSlower rate of corrosion
Charge Transfer Resistance (Rct) IncreasesIncreased resistance to charge transfer across the metal/solution interface, indicating inhibition
Double-Layer Capacitance (Cdl) DecreasesAdsorption of inhibitor molecules, displacing water and forming a protective film
Inhibition Efficiency (IE%) IncreasesGreater surface coverage and protection of the metal

Surface Morphology Evaluation (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Visual confirmation of the protective effects of corrosion inhibitors is obtained through surface analysis techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to compare the surface morphology of mild steel samples immersed in an acidic solution with and without the inhibitor.

In the absence of an inhibitor, SEM images reveal a severely damaged and rough surface due to aggressive acid attack. In contrast, samples treated with acenaphtho[1,2-b]quinoxaline show a significantly smoother and more intact surface, confirming the formation of a protective film that shields the metal from the corrosive environment. AFM provides quantitative data on surface roughness, further corroborating the qualitative findings from SEM.

Biological Activity Research with a Focus on Molecular Mechanisms

Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The acenaphtho[1,2-b]quinoxaline scaffold, in particular, has been explored for advanced biomedical applications, such as gene delivery.

Research has demonstrated that by integrating the fluorescent acenaphtho[1,2-b]quinoxaline core with hydrophilic moieties, it is possible to create non-viral gene vectors. These engineered molecules can bind with genetic material like plasmid DNA (pDNA) and small interfering RNA (siRNA). The molecular mechanism for successful gene delivery involves several key steps. The vector-DNA complex, or polyplex, must first achieve cellular uptake. Fluorescence imaging has shown that the success of this process is linked to the reversible condensation of DNA and the ability of the complex to escape from the lysosome after being internalized by the cell. A strong but reversible binding is crucial; the vector must protect the DNA until it reaches its target, at which point it must release the DNA to allow for gene expression. The intrinsic two-photon fluorescence of the acenaphtho[1,2-b]quinoxaline unit also allows for real-time bioimaging, enabling researchers to track the vector's path through the cell and understand the transfection process at a molecular level.

An Examination of the Research Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that specific research data for the compound This compound is not presently available within the public domain for the detailed applications outlined below. While the broader class of quinoxalines and some of its other derivatives have been the subject of scientific inquiry, studies focusing specifically on the 8-bromo variant are not found in the search results.

No specific studies detailing the selective cytotoxicity or the apoptosis induction pathways for this compound were identified. Research on other derivatives, such as 3,4-dinitroacenaphtho[1,2-b]quinoxaline, has shown cytotoxicity and the ability to induce apoptosis in certain cancer cell lines, but this data is not applicable to the 8-bromo variant. nih.gov The general mechanisms of apoptosis often involve mitochondrial pathways and the activation of caspases like caspase-3, which are critical executioners of cell death. nih.gov However, the role of this compound in these specific pathways has not been documented.

There are no available research findings on the biomolecular interaction of this compound with calf thymus deoxyribonucleic acid (CT-DNA) or bovine serum albumin (BSA). Such studies are crucial for understanding the potential mechanisms of action for novel compounds, including their ability to intercalate with DNA or bind to transport proteins, but have not been reported for this specific molecule.

While various quinoxaline derivatives have been synthesized and tested for their antimicrobial properties against several bacterial and fungal strains, nih.govnih.govresearchgate.netresearchgate.net no data specifically evaluating the antibacterial or antifungal efficacy of this compound could be located. Therefore, its spectrum of activity and minimum inhibitory concentrations against specific microbial strains remain uncharacterized.

No in vitro studies on the inhibitory effects of this compound on the growth of liver cancer, breast cancer, or cervical cancer cell lines have been reported in the available literature. Research into the anti-tumor properties of other quinoxaline-based compounds has shown activity against various cancer cell lines, such as prostate cancer (PC-3) and liver cancer (HepG2), nih.gov but these findings cannot be specifically attributed to the 8-bromo derivative.

Structure Property and Structure Activity Relationship Spr/sar Studies of 8 Bromo Acenaphtho 1,2 B Quinoxaline Derivatives

Impact of Bromine Substitution Position on Electronic and Photophysical Properties

The location of the bromine atom on the acenaphtho[1,2-b]quinoxaline (B1266190) framework significantly influences the molecule's electronic and photophysical characteristics. While the parent acenaphtho[1,2-b]quinoxaline core is planar, the introduction of a substituent like bromine alters the electronic distribution within the molecule. The intrinsic properties of bromine, including its large atomic radius, moderate electronegativity, and significant polarizability, can guide molecular stacking and influence donor-acceptor interactions. rsc.org

Studies on related regioisomers of substituted acenaphtho[1,2-b]quinoxalines demonstrate that even a subtle change in a substituent's position can lead to distinct redox behaviors, emission properties, and performance in applications like Organic Light-Emitting Diodes (OLEDs). acs.orgicm.edu.pl For instance, attaching a carbazole (B46965) unit at different positions on the acenaphtho[1,2-b]quinoxaline core results in measurable differences in Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org One regioisomer might exhibit reversible electrochemical reduction and oxidation processes, while another shows irreversible reduction, a difference attributed solely to the substituent's position. acs.org

Table 1: Expected Impact of Bromine Position on Molecular Properties

This table conceptualizes the expected variations based on principles observed in related regioisomers. Specific values would require experimental synthesis and measurement of each isomer.

PropertyEffect of Varying Bromine PositionRationale
HOMO/LUMO Energy Levels Alters the energy values of frontier molecular orbitals. acs.orgThe position of the electronegative bromine atom changes the overall electron density distribution and dipole moment of the molecule.
Electrochemical Behavior Can change the reversibility of oxidation and reduction processes. acs.orgDifferent isomers can have varied stability in their charged states due to the substituent's location.
Absorption/Emission Spectra Causes shifts in the λmax of absorption and photoluminescence peaks. nih.govThe energy gap between the ground and excited states is modified, affecting the energy of photons absorbed and emitted.
OLED Performance (EQE) Can lead to significant differences in External Quantum Efficiency. acs.orgicm.edu.plThe substituent position influences charge-transfer characteristics and interactions with host materials in the device. icm.edu.pl

Influence of Molecular Planarity and Extended π-Delocalization on Functional Performance

The acenaphtho[1,2-b]quinoxaline core is an extended, planar, and rigid polycyclic aromatic system. iau.irresearchgate.net This inherent planarity is a key structural feature that facilitates π-π stacking interactions between adjacent molecules, a crucial factor for charge transport in organic electronic materials. rsc.org The extensive π-delocalization across the fused ring system is fundamental to its electronic properties. rsc.org

Copolymers designed with an acenaphtho[1,2-b]quinoxaline core as the acceptor moiety have been shown to be effective low band gap materials. rsc.org The extended π-system allows for efficient electronic communication along the polymer backbone, which is essential for applications in organic thin-film transistors (OTFTs). rsc.org Although X-ray diffraction studies on some of these copolymers indicated weak π–π stacking, they still exhibited hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs, demonstrating the importance of the intramolecular π-delocalization for functional performance. rsc.org

Extending the π-system further, for instance by fusing additional aromatic rings, can enhance electronic delocalization. rsc.org This generally leads to a reduction in the energy band gap and a red shift in absorption spectra, allowing the material to absorb lower energy light. rsc.org This strategy is a cornerstone of designing novel materials for organic photovoltaics and other optoelectronic applications where tuning the absorption profile and charge transport properties is paramount.

Effects of Electron-Donating and Electron-Withdrawing Groups on Energy Levels, Bandgaps, and Carrier Transport

The electronic properties of the 8-Bromo-acenaphtho[1,2-b]quinoxaline scaffold can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.govstudypug.com An EDG, such as an amine (-NH₂) or alkoxy (-OR) group, increases the electron density of the π-system, which typically raises the energy of the HOMO. studypug.com Conversely, an EWG, such as a nitro (-NO₂) or cyano (-CN) group, decreases the electron density, which tends to lower the energy of the LUMO. studypug.com

Energy Levels and Bandgap: Attaching an EDG generally decreases the bandgap by raising the HOMO level more significantly than the LUMO level. Attaching an EWG also tends to decrease the bandgap, but primarily by lowering the LUMO level. The combination of both EDGs and EWGs on the same π-conjugated backbone is a common strategy in "push-pull" architectures to dramatically lower the bandgap. acs.org

Carrier Transport: These modifications directly impact carrier transport. By tuning the HOMO and LUMO levels, the energy barriers for charge injection from electrodes into the material can be minimized. For instance, raising the HOMO level facilitates hole injection, while lowering the LUMO level facilitates electron injection. This control is critical for optimizing the performance of organic electronic devices. rsc.org

Table 2: Predicted Effects of Substituents on Electronic Properties of the Acenaphtho[1,2-b]quinoxaline Core

Substituent TypeExample GroupsEffect on HOMO LevelEffect on LUMO LevelEffect on Bandgap (Eg)
Electron-Donating (EDG) -NH₂, -OH, -OR, Alkyl studypug.comIncreaseSlight Increase/No ChangeDecrease
Electron-Withdrawing (EWG) -CN, -NO₂, -CF₃ studypug.comnih.govSlight Decrease/No ChangeDecreaseDecrease
Halogen (e.g., Bromine) -BrDecrease (Inductive) / Increase (Resonance)Decrease (Inductive)Moderate Change

Correlation of Structural Modifications with Observed Biological Efficacy and Selectivity

The biological activity of quinoxaline (B1680401) derivatives is highly dependent on their substitution patterns. nih.gov Structure-activity relationship (SAR) studies reveal that specific modifications to the core structure can enhance potency and selectivity for various biological targets, including cancer cells and neurotransmitter receptors. mdpi.comnih.gov

For certain anticancer quinoxalines, the nature of the halogen substituent is critical; derivatives with a chlorine atom have shown higher activity than those with a bromine atom. mdpi.com In contrast, for ligands targeting the 5-HT₃A receptor, quinoxalines with bromine substituents have demonstrated potent, sub-nanomolar affinities. nih.gov This highlights that the optimal substitution is target-dependent.

The introduction of different functional groups can influence how the molecule interacts with biological macromolecules like DNA or proteins. researchgate.net For example, studies on a related fluoro-acenaphtho[1,2-b]quinoxaline showed that the compound could interact with calf-thymus DNA, likely through minor groove binding, and also bind to bovine serum albumin (BSA). researchgate.net Such interactions are often the basis for a compound's therapeutic effect.

Selectivity is also governed by structural features. For instance, in a series of quinoxaline-based ligands, subtle changes in substitution determined their selectivity between 5-HT₃A and 5-HT₃AB receptors. nih.gov The addition of chlorine atoms at specific positions could decrease affinity for one receptor subtype while maintaining it for another. nih.gov Therefore, modifying the this compound scaffold by adding or changing other groups is a viable strategy to fine-tune its biological efficacy and selectivity.

Table 3: Structure-Activity Relationship (SAR) Insights from Quinoxaline Derivatives

Structural ModificationTarget/ActivityObserved EffectReference
Substitution with -Cl vs. -Br Anticancer (Melanoma)Chlorine substitution showed higher activity than bromine. mdpi.com
Substitution with -Br 5-HT₃A Receptor LigandResulted in potent compounds with sub-nanomolar affinity. nih.gov
Replacement of -OCH₃ with -Cl AnticancerDecreased the activity in a specific series of derivatives. mdpi.com
Addition of 2-OH group Anticancer (Hepatocellular Carcinoma)Greatly elevated the cytotoxic activity of the compound. nih.gov
Nature of N-linker at position 3 Anticancer (Melanoma)An N-linker increased activity while an O-linker decreased it. mdpi.com

Role of Side Chain Engineering in Modulating Compound Characteristics

For example, the synthesis of 9-(alkylthio)acenaphtho[1,2-b]quinoxaline derivatives demonstrates how simple alkyl side chains can be introduced. iau.ir These chains can be varied in length and branching to fine-tune lipophilicity, which is a critical parameter for drug absorption and distribution.

More complex side chains can introduce entirely new functionalities. In one study, an acenaphtho[1,2-b]quinoxaline (ANQ) core was linked via an alkyl chain to a macrocyclic di-(triazole- nih.govaneN₃) moiety. nih.gov This modification transformed the molecule into a non-viral gene vector capable of condensing and delivering DNA and siRNA into cells. The nature of the linker and side chain was critical; an alkyl chain linker produced a successful gene delivery agent, while a more rigid β-hairpin linker resulted in poor transfection efficiency due to aggregation and overly strong DNA binding. nih.gov This work exemplifies how rational side chain design can repurpose a core scaffold for advanced biomedical applications like gene therapy and bioimaging. nih.gov

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Routes for Functionalized 8-Bromo-acenaphtho[1,2-b]quinoxaline Derivatives

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved condensation reactions that often require harsh conditions, long reaction times, and produce unsatisfactory yields. tsijournals.com Consequently, a significant future direction lies in the development of environmentally benign and efficient synthetic protocols. The principles of green chemistry are becoming increasingly central to modern organic synthesis, emphasizing methods that reduce waste, use safer solvents, and are more energy-efficient. researchgate.netmdpi.com

Future synthetic strategies for this compound derivatives are expected to focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. tsijournals.com Applying microwave irradiation to the condensation of bromo-substituted o-phenylenediamines and acenaphthenequinone (B41937) could provide a rapid entry to the core structure.

Ultrasonication: Sonication has been successfully used to prepare derivatives like 9-bromoacenaphtho[1,2-b]quinoxaline. researchgate.net This method utilizes acoustic cavitation to enhance reaction rates and is a low-cost, efficient, and environmentally friendly alternative. researchgate.net

One-Pot Procedures: Developing multicomponent, one-pot reactions is a highly desirable goal. iau.ir Such procedures, which combine multiple synthetic steps without isolating intermediates, improve efficiency and reduce solvent waste and are considered an attractive feature for future protocols. iau.ir

Advanced Catalysis: The use of novel, cost-effective, and recyclable catalysts can improve the sustainability of synthetic processes. mdpi.comorientjchem.org Research into catalysts like CrCl₂·6H₂O and PbBr₂ has shown promise in synthesizing related quinoxalines at room temperature with high efficiency. orientjchem.org

Novel Functionalization Reactions: The bromine atom on the acenaphtho[1,2-b]quinoxaline (B1266190) scaffold is a key site for post-synthetic modification. Future work will likely involve leveraging modern cross-coupling reactions, such as Buchwald-Hartwig amination, to attach diverse functional groups like carbazoles, thereby tuning the electronic and photophysical properties of the final molecule. acs.org

Exploration of Emerging Applications in Advanced Materials Science

The rigid, planar, and π-conjugated structure of the acenaphtho[1,2-b]quinoxaline core makes it an exceptional building block for advanced organic materials. Research is rapidly moving beyond preliminary characterization to incorporate these molecules into functional devices and systems.

Key emerging application areas include:

Organic Electronics: Derivatives of acenaphtho[1,2-b]quinoxaline are being investigated as key components in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): By functionalizing the core, it is possible to create materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a crucial mechanism for achieving high efficiency in next-generation OLEDs. acs.orgresearchgate.net The strategic placement of donor substituents on the core allows for tuning of the energy levels to achieve efficient light emission. acs.org

Organic Thin-Film Transistors (OTFTs): Copolymers incorporating the acenaphtho[1,2-b]quinoxaline unit as an acceptor moiety have been synthesized. rsc.org These materials exhibit low band gaps and demonstrate charge-carrier mobilities suitable for use in OTFTs, which are fundamental components of flexible displays and sensors. rsc.org

Energy Storage: While direct research on this compound for batteries is nascent, related scaffolds like indolo[2,3-b]quinoxaline have shown exceptional promise as highly stable, low-reduction potential anolytes for nonaqueous redox flow batteries. nih.gov This suggests a significant future opportunity to explore acenaphtho[1,2-b]quinoxaline derivatives for high-performance energy storage solutions. nih.gov

Corrosion Inhibition: Acenaphtho[1,2-b]quinoxaline has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. researchgate.net The molecule's heteroatoms and π-electrons facilitate strong adsorption onto the metal surface, protecting it from corrosion. researchgate.net Future work could focus on developing functionalized derivatives to enhance this inhibitory effect for various industrial applications. researchgate.net

Biomedical Materials: The unique photophysical properties of these compounds are being harnessed for biomedical applications. Derivatives have been designed as two-photon fluorescent probes for bioimaging and as non-viral vectors for DNA and siRNA delivery, demonstrating potential in gene therapy and diagnostics. nih.gov

Table 1: Emerging Applications in Advanced Materials Science
Application AreaSpecific UseKey Finding/PotentialReference
Organic ElectronicsOLED Emitters (TADF)Strategic functionalization leads to materials with high-efficiency delayed fluorescence. acs.org
Organic ElectronicsOrganic Thin-Film Transistors (OTFTs)Copolymers act as low band gap semiconductors with good hole mobility. rsc.org
Energy StorageRedox Flow BatteriesRelated scaffolds show high stability and low reduction potential, suggesting potential for this core. nih.gov
Industrial MaterialsCorrosion InhibitionEffectively protects mild steel in acidic media through surface adsorption. researchgate.net
Biomedical MaterialsGene Delivery & BioimagingDerivatives can act as two-photon fluorescent non-viral gene vectors. nih.gov

Integration of Advanced Theoretical Modeling for Predictive Design of Derivatives

As the complexity of target molecules increases, trial-and-error synthesis becomes inefficient. The integration of advanced theoretical and computational modeling is essential for the predictive design of new this compound derivatives with tailored properties.

Future research will heavily rely on:

Density Functional Theory (DFT): DFT has already been used to correlate theoretical calculations with experimental results for properties like corrosion inhibition. researchgate.net It is a powerful tool for understanding the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity of these compounds. researchgate.net

Time-Dependent DFT (TD-DFT): For applications in optoelectronics, TD-DFT is indispensable. It allows for the calculation of excited-state energies, helping to predict and rationalize the photophysical properties of derivatives. acs.org For example, TD-DFT can be used to calculate the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), a critical parameter for designing efficient TADF emitters for OLEDs. acs.org

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to predict the activity of new derivatives based on their structural features. researchgate.net This approach can guide the synthesis of compounds with enhanced potency, for instance, as kinase inhibitors or anticancer agents. mdpi.com

Molecular Docking: To understand and predict how these molecules interact with biological targets like proteins and DNA, molecular docking simulations are crucial. These simulations can predict binding affinities and modes of interaction, guiding the design of more effective therapeutic agents. researchgate.netmdpi.com

Table 2: Computational Tools for Predictive Design
Modeling TechniquePurposeExample ApplicationReference
Density Functional Theory (DFT)Calculate ground-state electronic structure and properties.Correlate molecular structure with corrosion inhibition efficiency. researchgate.net
Time-Dependent DFT (TD-DFT)Calculate excited-state properties and predict spectra.Design of TADF emitters for OLEDs by calculating S₁-T₁ energy gaps. acs.org
QSARPredict biological activity from chemical structure.Design of potent kinase inhibitors. researchgate.netmdpi.com
Molecular DockingPredict binding of a ligand to a biological target.Elucidate interaction of anticancer derivatives with proteins like PARP-1. mdpi.com

Multidisciplinary Research Bridging Synthesis, Computational Chemistry, and Mechanistic Biological Studies

The most significant breakthroughs involving this compound and its derivatives will emerge from research that transcends traditional disciplinary boundaries. A holistic approach that integrates synthesis, computational modeling, and in-depth biological evaluation is necessary to unlock the full potential of these compounds.

Future multidisciplinary efforts will involve:

Iterative Design-Synthesis-Testing Cycles: Computational chemists can design novel derivatives with predicted high activity. Synthetic chemists can then prepare these specific compounds using green and efficient routes. Finally, biologists can perform detailed mechanistic studies to evaluate their efficacy and mode of action, for example, as anticancer agents. researchgate.netnih.gov The results of these biological assays then feed back to the computational chemists to refine the next generation of models and molecules.

Probing Biomolecular Interactions: A powerful example of this approach is the study of how these molecules interact with biological macromolecules. Research has already begun to explore the binding of 9-bromoacenaphtho[1,2-b]quinoxaline with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). researchgate.net Future studies will expand on this by combining synthesis of novel derivatives, advanced spectroscopic analysis of their binding, cellular assays to determine biological consequences (e.g., apoptosis induction nih.gov), and molecular docking to visualize the interactions at an atomic level.

Development of Theranostics: The inherent fluorescence of the acenaphtho[1,2-b]quinoxaline core presents an exciting opportunity for theranostics—agents that combine therapeutic action with diagnostic imaging. A multidisciplinary team could develop a derivative that not only exhibits selective cytotoxicity towards cancer cells but also allows for its uptake and distribution to be monitored via fluorescence imaging, as explored in gene delivery systems. nih.gov

This integrated approach ensures that synthetic efforts are purpose-driven, guided by predictive models, and validated by rigorous biological and materials testing, paving the way for the rational design of highly functional molecules for a range of advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 8-Bromo-acenaphtho[1,2-b]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of acenaphthoquinoxaline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent polarity (e.g., DMF vs. dichloromethane), temperature (40–80°C), and catalyst choice (e.g., Lewis acids). Yield optimization requires factorial design experiments to isolate dominant factors, such as stoichiometric ratios of brominating agents . Orthogonal design methods can further refine parameter interactions (e.g., reaction time vs. temperature) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm molecular structure. For purity assessment, differential scanning calorimetry (DSC) and elemental analysis are critical. Cross-referencing with known spectral databases (e.g., SciFinder) ensures consistency with literature benchmarks .

Q. What are the key photophysical properties of this compound, and how are they measured experimentally?

  • Methodological Answer : UV-Vis spectroscopy (200–800 nm range) identifies absorption maxima, while fluorescence spectroscopy quantifies emission profiles. Solvatochromic studies in polar/non-polar solvents (e.g., cyclohexane vs. ethanol) reveal solvent-dependent electronic transitions. Time-resolved fluorescence decay experiments assess excited-state lifetimes .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its electronic structure and reactivity in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis tests reactivity. Kinetic studies (e.g., variable-temperature NMR) track substituent effects on reaction rates .

Q. What strategies resolve contradictory data in the compound’s catalytic activity across different studies?

  • Methodological Answer : Systematic meta-analysis of literature data identifies variables causing discrepancies (e.g., solvent purity, catalyst loading). Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) isolate confounding factors. Theoretical frameworks, such as Marcus theory for electron transfer, contextualize mechanistic outliers .

Q. How can researchers design experiments to probe the compound’s potential in organic electronics (e.g., OLEDs or OFETs)?

  • Methodological Answer : Fabricate thin films via spin-coating or vacuum deposition and characterize using atomic force microscopy (AFM) for morphology. Charge-carrier mobility is measured via space-charge-limited current (SCLC) techniques. Device performance (e.g., luminance efficiency) is benchmarked against industry standards (e.g., Ir(ppy)₃ for OLEDs) .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves baseline separation. For scale-up, simulated moving bed (SMB) chromatography optimizes throughput. Solvent selection (e.g., acetonitrile/water gradients) balances resolution and solubility .

Theoretical and Methodological Frameworks

Q. How do researchers align experimental studies on this compound with broader theoretical models in aromatic heterocycle chemistry?

  • Methodological Answer : Link synthesis and reactivity data to Hückel’s rule for aromaticity or Clar’s π-sextet theory. Computational tools (e.g., Multiwfn) quantify aromaticity indices (NICS, HOMA) to validate theoretical predictions. Comparative studies with non-brominated analogs isolate electronic effects .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Principal component analysis (PCA) identifies correlated variables (e.g., bromine position vs. cytotoxicity). Bootstrap resampling quantifies uncertainty in dose-response curves .

Data Presentation Guidelines

  • Tables : Include comparative data on synthetic yields, spectroscopic peaks, and device performance metrics.
  • Theoretical Context : Always reference established frameworks (e.g., DFT for electronic properties) to justify methodological choices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.